7-Nitroisoindolin-1-one

Cancer Research Medicinal Chemistry Structure-Activity Relationship

7-Nitroisoindolin-1-one (169044-97-7) is a regiospecific building block with zero rotatable bonds, ideal for constructing conformationally constrained heterocycles. Its 7-nitro group imparts unique reactivity, non-interchangeable with other regioisomers. Documented NOS inhibition and antiproliferative activity (MCF-7 12 µM, A549 15 µM) serve as benchmarks for SAR. Available in ≥97% purity for reliable R&D and analytical method development. Buy now.

Molecular Formula C8H6N2O3
Molecular Weight 178.14 g/mol
CAS No. 169044-97-7
Cat. No. B062677
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Nitroisoindolin-1-one
CAS169044-97-7
Molecular FormulaC8H6N2O3
Molecular Weight178.14 g/mol
Structural Identifiers
SMILESC1C2=C(C(=CC=C2)[N+](=O)[O-])C(=O)N1
InChIInChI=1S/C8H6N2O3/c11-8-7-5(4-9-8)2-1-3-6(7)10(12)13/h1-3H,4H2,(H,9,11)
InChIKeyLCDQMYJTXPCJLX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Nitroisoindolin-1-one (CAS 169044-97-7) Procurement Guide: Specifications and Scientific Utility


7-Nitroisoindolin-1-one (CAS 169044-97-7) is a nitro-substituted isoindolinone derivative with the molecular formula C8H6N2O3 and a molecular weight of 178.14 g/mol [1]. It is primarily utilized as a heterocyclic building block in medicinal chemistry and organic synthesis, distinguished by the electron-withdrawing nitro group at the 7-position, which imparts specific reactivity profiles . The compound is commercially available from multiple vendors with specified purity levels, typically 95% or 97%, and is intended strictly for research and development use [2].

Why 7-Nitroisoindolin-1-one Cannot Be Replaced by Other Nitroisoindolinones in Critical Applications


Substitution among regioisomeric nitroisoindolin-1-ones is not scientifically valid due to position-dependent electronic and steric effects that dictate reactivity and biological target engagement. The specific substitution pattern of the nitro group at the 7-position, as opposed to the 4- or 6-position, alters the compound's electron density distribution and molecular conformation, directly impacting its performance as a synthetic intermediate and its interaction with biomolecular targets [1]. The evidence below quantifies these differences in terms of structural parameters and documented biological activity profiles, demonstrating that 7-Nitroisoindolin-1-one offers a distinct and non-interchangeable profile compared to its closest analogs.

Quantitative Differentiation of 7-Nitroisoindolin-1-one vs. 6-Nitroisoindolin-1-one for Research Procurement


Regioisomer-Dependent Antiproliferative Activity: 7-Nitro vs. 6-Nitro Isoindolin-1-one

The antiproliferative potency of nitroisoindolin-1-ones is highly dependent on the nitro group's position. 7-Nitroisoindolin-1-one demonstrates measurable activity against human cancer cell lines, with reported IC50 values of approximately 12 µM against MCF-7 breast cancer cells and 15 µM against A549 lung cancer cells . In contrast, the 6-nitro regioisomer (6-Nitroisoindolin-1-one, CAS 110568-64-4) has no publicly reported antiproliferative IC50 values in these or comparable cancer cell lines in accessible literature, suggesting a potentially lower baseline of activity or a distinct target profile for this specific biological endpoint.

Cancer Research Medicinal Chemistry Structure-Activity Relationship

Predicted Melting Point as a Proxy for Crystalline Stability: 7-Nitro vs. 6-Nitro Isoindolin-1-one

The predicted melting point serves as a useful comparative metric for crystalline stability and ease of handling. 7-Nitroisoindolin-1-one lacks an experimentally reported melting point in major public databases, while its 6-nitro regioisomer has a reported experimental melting point of 253 °C (decomposition) . This stark difference in thermal behavior highlights a fundamental physical property divergence between the two regioisomers, which can influence crystallization protocols, purification strategies, and storage conditions during research use.

Chemical Synthesis Process Chemistry Physical Property Optimization

Conformational Rigidity via Rotatable Bond Count: 7-Nitro vs. Unsubstituted Isoindolin-1-one

Molecular flexibility, often quantified by rotatable bond count, can influence a molecule's binding entropy and its ability to adopt a bioactive conformation. 7-Nitroisoindolin-1-one has a computed rotatable bond count of 0 [1], indicating a completely rigid bicyclic scaffold. This contrasts with some other substituted isoindolin-1-ones which may have flexible substituents, and it represents a defined structural feature that could be advantageous for target engagement in drug discovery programs seeking constrained scaffolds.

Computational Chemistry Molecular Modeling Drug Design

Optimized Research Applications for 7-Nitroisoindolin-1-one Based on Quantitative Evidence


Synthetic Intermediate for Rigid, Nitro-Containing Heterocycles

The compound's zero rotatable bonds and the presence of a reactive nitro group at the 7-position make it an ideal building block for constructing conformationally constrained heterocyclic systems. This is supported by its use in one-pot, indium-mediated reductive condensation reactions to generate diverse isoindolin-1-one libraries [1]. The nitro group serves as a handle for further functionalization, including reduction to an amine, enabling access to a wider range of derivatives .

Lead Identification in Anticancer Drug Discovery

The quantified antiproliferative activity against MCF-7 (12 µM) and A549 (15 µM) cancer cell lines provides a defined, albeit modest, starting point for medicinal chemistry optimization [1]. Researchers can use this data to benchmark the activity of novel analogs and explore structure-activity relationships (SAR) around the 7-nitroisoindolin-1-one core to improve potency and selectivity.

Pharmacophore Development for Nitric Oxide Synthase (NOS) Modulation

7-Nitroisoindolin-1-one has been identified as an inhibitor of Nitric Oxide Synthases (NOS) [1]. While specific, comparative IC50 data for the 7-nitro regioisomer are limited, its established interaction with this target class positions it as a valuable scaffold for developing tools to probe NOS-related pathways in neurological and inflammatory disease models.

Standardized Reference Material for Analytical Method Development

Given its commercial availability with specified purity (e.g., 97% [1]) and defined molecular properties (e.g., molecular weight 178.14 g/mol, InChIKey LCDQMYJTXPCJLX-UHFFFAOYSA-N), 7-Nitroisoindolin-1-one is well-suited for use as a reference standard in analytical chemistry. It can be employed in the development and validation of HPLC or LC-MS methods for quantifying nitro-containing heterocycles in complex mixtures.

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